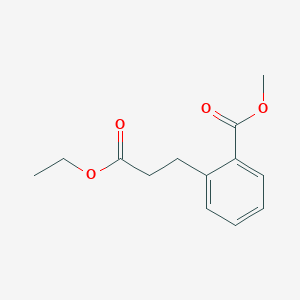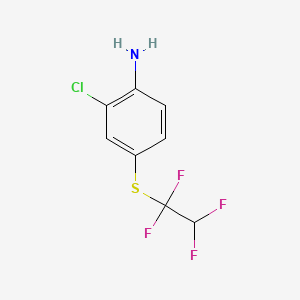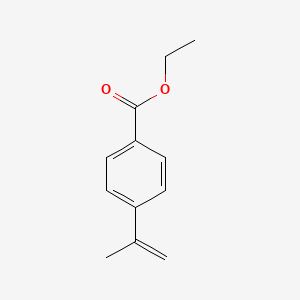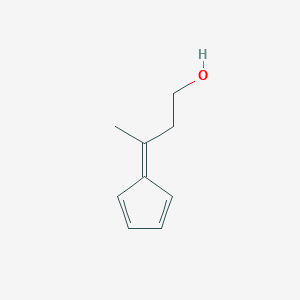![molecular formula C28H42ClN2O8P B14342963 (4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;phosphoric acid;hydrochloride CAS No. 100293-61-6](/img/structure/B14342963.png)
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;phosphoric acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;phosphoric acid;hydrochloride is a complex chemical entity that combines multiple functional groups and stereocenters
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the core structure, which is achieved through a series of cyclization reactions. Subsequent steps involve the introduction of functional groups such as methoxy, methyl, and hydroxyl groups. The stereochemistry of the compound is controlled through the use of chiral catalysts and reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The methoxy group can be reduced to a hydroxyl group.
Substitution: The methylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with different functional groups and stereochemistry.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biology, the compound is studied for its potential biological activity. It may interact with various enzymes and receptors, leading to potential therapeutic applications.
Medicine
In medicine, the compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.
Industry
In industry, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer synthesis, and material science.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes, receptors, and ion channels. The compound may bind to these targets, leading to changes in their activity and function. This can result in various biological effects, including modulation of signaling pathways, inhibition of enzyme activity, and alteration of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol
- (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol
- Phosphoric acid
- Hydrochloride
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups and stereocenters, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
100293-61-6 |
|---|---|
Molekularformel |
C28H42ClN2O8P |
Molekulargewicht |
601.1 g/mol |
IUPAC-Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;phosphoric acid;hydrochloride |
InChI |
InChI=1S/C18H23NO3.C10H15NO.ClH.H3O4P/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-8(11-2)10(12)9-6-4-3-5-7-9;;1-5(2,3)4/h3,6,11-13,17,20H,4-5,7-9H2,1-2H3;3-8,10-12H,1-2H3;1H;(H3,1,2,3,4)/t11-,12+,13-,17-,18-;8-,10-;;/m00../s1 |
InChI-Schlüssel |
ZBJITMGDJOZGFK-OBPRRISTSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](CC4)O.OP(=O)(O)O.Cl |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)O)NC.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)O.OP(=O)(O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


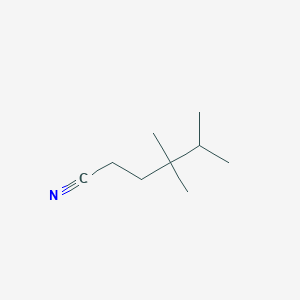
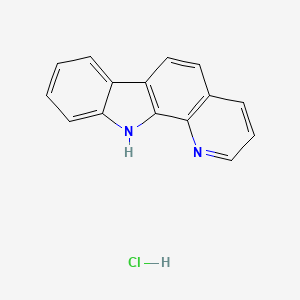
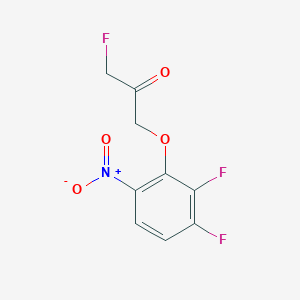
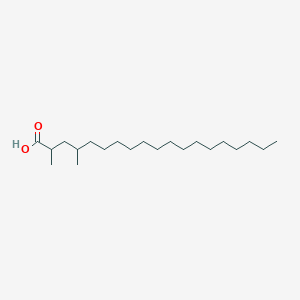
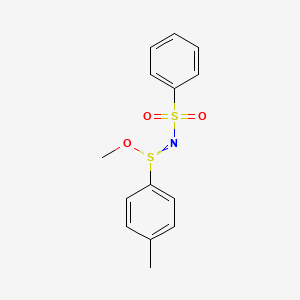
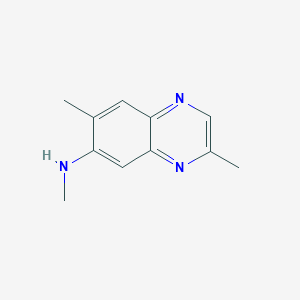
![4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol](/img/structure/B14342931.png)
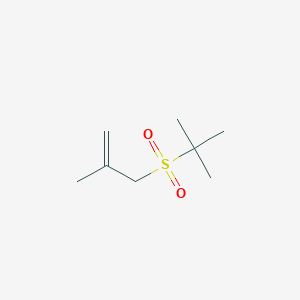
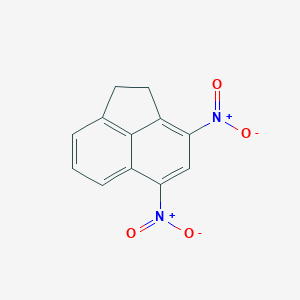
![4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14342947.png)
